An In-Depth Technical Guide to 5-tert-butyl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-tert-butyl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including IUPAC nomenclature and CAS number, and explores the general synthetic pathways for its preparation. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide extrapolates from the well-established chemistry of related 1,2,4-triazole-3-thiol derivatives to provide insights into its potential biological activities and therapeutic applications. The methodologies for the synthesis and biological evaluation of this class of compounds are presented, offering a foundational understanding for researchers in drug discovery and development.
Chemical Identity and Properties
5-tert-butyl-4H-1,2,4-triazole-3-thiol is a substituted triazole featuring a bulky tert-butyl group at the 5-position and a thiol group at the 3-position. This compound can exist in tautomeric forms, predominantly the thiol and thione forms, which is a characteristic feature of this heterocyclic system.
IUPAC Name: 5-tert-butyl-4H-1,2,4-triazole-3-thiol.[1]
A common tautomeric form is 5-tert-butyl-1,2-dihydro-1,2,4-triazole-3-thione.[1]
CAS Number: 38449-51-3.[1]
Chemical Structure:
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Thiol Form: The proton is attached to the sulfur atom.
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Thione Form: The proton is attached to a nitrogen atom in the triazole ring, resulting in a carbon-sulfur double bond.
The equilibrium between these two forms can be influenced by the solvent, temperature, and pH.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C6H11N3S | PubChem[1] |
| Molecular Weight | 157.24 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis and Experimental Protocols
The synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, like other 5-substituted-4H-1,2,4-triazole-3-thiols, is typically achieved through the cyclization of a corresponding thiosemicarbazide precursor.[2][3] The key starting material for the target compound is N-tert-butyl-hydrazinecarbothioamide.
General Synthetic Pathway
The general and most widely adopted method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols involves two main steps:
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Formation of a Thiosemicarbazide Derivative: This step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate or the reaction of a hydrazine derivative with a thiocarbonyl compound. For the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, the precursor would be formed from a tert-butyl containing starting material.
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Cyclization: The thiosemicarbazide derivative is then cyclized, typically under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), to form the 1,2,4-triazole ring.[3][4] Acidic conditions can also be employed in some cases.[2]
Below is a DOT script visualizing the general synthetic workflow for 5-substituted-4H-1,2,4-triazole-3-thiols.
Caption: General synthetic workflow for 5-substituted-4H-1,2,4-triazole-3-thiols.
Detailed Experimental Protocol (General)
The following is a generalized experimental protocol for the synthesis of a 5-substituted-4H-1,2,4-triazole-3-thiol, which can be adapted for the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol.
Step 1: Synthesis of N-tert-butyl-hydrazinecarbothioamide (Precursor)
Step 2: Synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol
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Reaction Setup: A mixture of the N-tert-butyl-hydrazinecarbothioamide (1 equivalent) and a suitable carboxylic acid or its derivative (e.g., formic acid to provide the C3 carbon of the triazole ring) is prepared.[5]
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Cyclization: The reaction mixture is heated, often in the presence of a base such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or water.[3][4] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to be acidic (e.g., with HCl) to precipitate the product.
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Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-tert-butyl-4H-1,2,4-triazole-3-thiol.
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Biological Activities and Therapeutic Potential
While specific biological activity data for 5-tert-butyl-4H-1,2,4-triazole-3-thiol is not extensively reported, the 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities.[2][6][7] The presence of the tert-butyl group, a lipophilic moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their potent antimicrobial and antifungal properties.[6][8][9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The lipophilicity conferred by the tert-butyl group may enhance the compound's ability to penetrate microbial cell membranes.
Experimental Protocol for Antimicrobial Screening (General):
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Method: The antimicrobial activity is typically evaluated using the agar well diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
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Test Organisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), are used.
-
Procedure (Broth Microdilution):
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A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.
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Each well is inoculated with a standardized suspension of the test microorganism.
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The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
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The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
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Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[7][10][11] Their mechanisms of action can be diverse, including the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.
Experimental Protocol for In Vitro Anticancer Screening (General):
-
Method: The cytotoxic activity of the compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) is used.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
The potential mechanism of action for promising compounds can be further investigated through studies on cell cycle arrest, apoptosis induction (e.g., using flow cytometry with Annexin V/PI staining), and specific protein inhibition assays.
Below is a DOT script visualizing a logical workflow for the biological evaluation of a novel 1,2,4-triazole-3-thiol derivative.
Caption: Logical workflow for the biological evaluation of a novel triazole compound.
Conclusion
5-tert-butyl-4H-1,2,4-triazole-3-thiol represents a molecule with considerable potential for further investigation in the field of drug discovery. Based on the well-documented biological activities of the 1,2,4-triazole-3-thiol scaffold, this compound is a promising candidate for screening as an antimicrobial and anticancer agent. This technical guide provides a foundational understanding of its synthesis and potential biological evaluation, serving as a valuable resource for researchers aiming to explore the therapeutic applications of this and related compounds. Further studies are warranted to elucidate the specific biological profile of 5-tert-butyl-4H-1,2,4-triazole-3-thiol and to explore its structure-activity relationships for the development of novel therapeutic agents.
References
- 1. 3-tert-Butyl-1H-1,2,4-triazole-5-thiol | C6H11N3S | CID 2743067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. connectjournals.com [connectjournals.com]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. isres.org [isres.org]
